molecular formula C20H19ClN4O2S B2426401 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide CAS No. 942011-19-0

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide

Cat. No.: B2426401
CAS No.: 942011-19-0
M. Wt: 414.91
InChI Key: DJNIZWZRNWOUOH-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a thiazole ring, a urea moiety, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with phenethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or enzymes is required.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their activity. The thiazole ring can interact with various enzymes, affecting their function. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide: Lacks the phenethyl group, which may affect its biological activity.

    4-methyl-N-phenethylthiazole-5-carboxamide: Lacks the urea and chlorophenyl groups, which are crucial for its unique properties.

    2-(3-(4-methylphenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide: Substitution of the chlorophenyl group with a methylphenyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the chlorophenyl group, urea moiety, and phenethyl group in 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-12-11-14-5-3-2-4-6-14)28-20(23-13)25-19(27)24-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIZWZRNWOUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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